pKa Comparison: 2-Fluoro-3-(trifluoromethyl)benzylamine Exhibits Reduced Basicity vs. Non-Fluorinated Analog
2-Fluoro-3-(trifluoromethyl)benzylamine (Target) exhibits a predicted pKa of 8.27 ± 0.10, which is 0.42 units lower than that of 3-(trifluoromethyl)benzylamine (pKa 8.69 ± 0.10) . The lower pKa indicates reduced basicity of the primary amine, attributable to the electron-withdrawing effect of the ortho-fluorine substituent. This difference is significant for reactions requiring controlled protonation states, such as amide bond formation or salt selection during purification.
| Evidence Dimension | Acid Dissociation Constant (pKa) of the Primary Amine |
|---|---|
| Target Compound Data | 8.27 ± 0.10 (Predicted) |
| Comparator Or Baseline | 3-(Trifluoromethyl)benzylamine: 8.69 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = -0.42 |
| Conditions | Predicted values based on chemical structure; typical for in silico models |
Why This Matters
A 0.42 pKa unit difference corresponds to a ~2.6-fold change in protonation equilibrium at physiological pH, which can critically affect salt formation, solubility, and passive membrane diffusion in biological assays.
